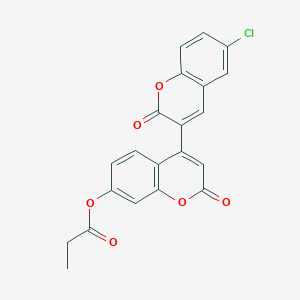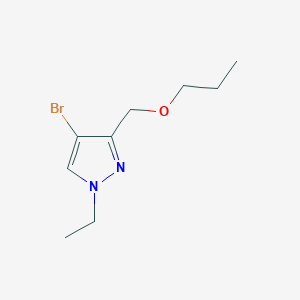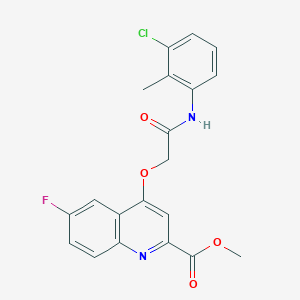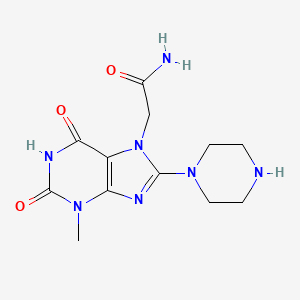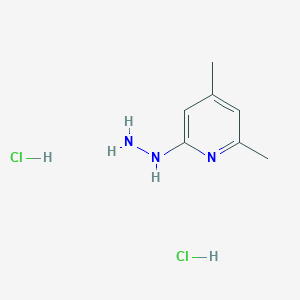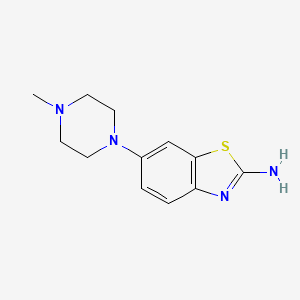
6-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 6-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-2-amine is a derivative of benzothiazole, which is a heterocyclic compound with a wide range of applications in medicinal chemistry. The presence of the 4-methylpiperazin-1-yl group suggests potential biological activity, as piperazine derivatives are known for their pharmacological properties.
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the reaction of substituted benzothiazoles with various amines. For instance, the reaction of 1-(2-Benzothiazolyl)-4-(dicyanomethylene)-3-methyl-2-pyrazolin-5-one with primary and secondary amines yields substituted pyrazolone derivatives . Similarly, novel quinazolines-4-one derivatives were synthesized by treating chloromethyl quinazoline with substituted amines, where the starting materials included 2-amino-6-substituted benzothiazoles . These methods could potentially be adapted for the synthesis of 6-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-2-amine by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure and conformational stability of benzothiazole derivatives have been studied using computational methods such as Hartree-Fock and Density Functional Theory (DFT) . These studies provide insights into the most stable conformers, geometrical parameters, and vibrational frequencies of the molecules. For example, the 5-chloro-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one molecule was found to have three staggered stable conformers . Such analyses are crucial for understanding the behavior of 6-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-2-amine in different environments and could predict its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions with amines, hydrazine, and hydroxylamine, leading to the formation of heterocyclic compounds . The reactivity of these compounds is influenced by the substituents on the benzothiazole ring and the nature of the reacting amine. The synthesis of 4-(benzothiazol-2-yl)-2,6-dimethylpyrylium perchlorate and its subsequent reactions with different amines demonstrate the versatility of benzothiazole derivatives in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of electron-withdrawing or electron-donating groups can significantly affect these properties. The spectral data, including IR, 1HNMR, and mass spectrometry, are essential for confirming the structure of synthesized compounds . The anti-inflammatory and antibacterial activities of some benzothiazole derivatives have been investigated, indicating the potential therapeutic applications of these compounds .
科学的研究の応用
Pharmacokinetics and Pharmacodynamics
One study explored the pharmacokinetic and pharmacodynamic properties of YM087, a compound structurally related to 6-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-2-amine. YM087 is a new orally active, dual V1/V2 receptor antagonist characterized in healthy normotensive subjects. The study revealed YM087's oral bioavailability and short half-life, alongside its significant increase in urine flow rate and a decrease in urinary osmolality, indicating effective vasopressin V2 receptor blockade. This demonstrates the compound's potential in treating conditions related to inappropriate antidiuresis (Burnier et al., 1999).
Carcinogenicity of Heterocyclic Amines
Another area of research focuses on heterocyclic amines (HAs), compounds structurally similar to 6-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-2-amine. HAs, isolated from cooked foods and pyrolysates of amino acids and proteins, have been evaluated for their mutagenic and carcinogenic potential. The study highlighted the carcinogenicity of these HAs in rodents and their quantification in various cooked foods, suggesting continuous human exposure to HAs through diet and highlighting the importance of understanding the carcinogenic potential of related compounds (Wakabayashi et al., 1993).
Metabolic Implications in Clinical Trials
Research into the methylation status of the MGMT gene in glioblastoma patients treated with temozolomide, a compound with a similar molecular target as 6-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-2-amine, has provided insights into the predictive value of MGMT-methylation status for patient outcomes. This emphasizes the importance of genetic and epigenetic factors in the effectiveness of chemotherapeutic agents and the potential for personalized medicine approaches (Hegi et al., 2004).
Ethylene Glycol Poisoning Treatment
The treatment of ethylene glycol poisoning with fomepizole, a structural analog of 6-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-2-amine, highlights the compound's medical applications outside of its primary research focus. Fomepizole's use in pediatric cases of ethylene glycol poisoning demonstrates its effectiveness in avoiding more invasive treatments like hemodialysis, underscoring the therapeutic potential of related compounds (Boyer et al., 2001).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
6-(4-methylpiperazin-1-yl)-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S/c1-15-4-6-16(7-5-15)9-2-3-10-11(8-9)17-12(13)14-10/h2-3,8H,4-7H2,1H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGGWHKXVXVWMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5-Dimethyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole](/img/structure/B2525008.png)
![N-(3-chloro-4-fluorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2525009.png)

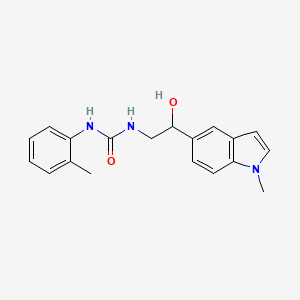
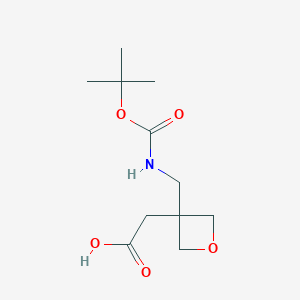
![3-[(Z)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-1H-indol-2-one](/img/structure/B2525019.png)
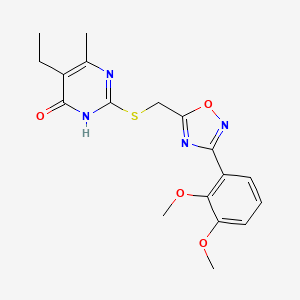
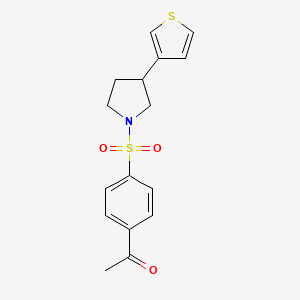
![N-(4-methoxybenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2525022.png)
